molecular formula C10H8N2 B574172 1,2-Dihydrocyclobuta[b]quinoxaline CAS No. 159850-92-7

1,2-Dihydrocyclobuta[b]quinoxaline

Cat. No.: B574172
CAS No.: 159850-92-7
M. Wt: 156.188
InChI Key: PIYSRPVLALPKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrocyclobuta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclobutane ring and a quinoxaline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrocyclobuta[b]quinoxaline can be synthesized through various methods. One common approach involves the cycloaddition reaction of quinoxaline derivatives with cyclobutene intermediates. This reaction typically requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrocyclobuta[b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1,2-Dihydrocyclobuta[b]quinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrocyclobuta[b]quinoxaline is unique due to its fused cyclobutane and quinoxaline rings, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1,2-dihydrocyclobuta[b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYSRPVLALPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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